9,9-dimethyl-N,N-di-p-tolyl-9H-fluoren-2-amine
Overview
Description
9,9-dimethyl-N,N-di-p-tolyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C29H27N and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organosolubility and Optical Transparency in Polyimides
Fluorene derivatives have been utilized in the development of novel polyimides, characterized by their organosolubility and optical transparency. Such polyimides exhibit low moisture absorptions, low dielectric constants, and excellent thermal stability, making them suitable for electronic and optical applications. The incorporation of fluorene units into the polymer backbone contributes to the improved solubility and film-forming properties of these materials, along with their ability to form transparent and flexible films suitable for high-performance applications (Zhang et al., 2010).
Optoelectronic Properties for OLEDs
Fluorene-based derivatives exhibit significant potential in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The optoelectronic properties, such as UV-Vis absorption, photoluminescence (PL), and electroluminescence (EL) spectra, of these compounds have been extensively studied, showing promising results for their application in OLEDs. The fluorene derivatives contribute to broad emission bands and high PL peaks, indicative of their efficiency as electroluminescent materials (Yu et al., 2009).
Multifunctional Materials for High-Performance OLEDs
In another study, fluorene derivatives were integrated into the design of multifunctional materials for OLEDs. These materials, featuring a highly twisted tetrahedral conformation, were used in solution-processed blue phosphorescent OLEDs, showcasing high efficiencies and brightness. This indicates the role of fluorene derivatives in achieving high-performance OLEDs through improved solubility and chemical miscibility (Ye et al., 2010).
Synthesis and Properties of Aromatic Polyamides
Research has also extended to the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from fluorene compounds. These polyamides exhibit high thermal stability, solubility in various organic solvents, and the ability to form flexible and tough films. Such properties are essential for applications in high-performance materials and coatings (Hsiao et al., 1999).
Electron-Blocking Materials for OLEDs
Fluorene derivatives have been explored as electron-blocking materials in OLEDs, contributing to improved charge balance and device lifetime. The structural modifications of fluorene units play a significant role in the performance of OLEDs, affecting their optical properties and stability (Hu et al., 2020).
Properties
IUPAC Name |
9,9-dimethyl-N,N-bis(4-methylphenyl)fluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N/c1-20-9-13-22(14-10-20)30(23-15-11-21(2)12-16-23)24-17-18-26-25-7-5-6-8-27(25)29(3,4)28(26)19-24/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSBKNRMOWBLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455608 | |
Record name | 9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132571-92-7 | |
Record name | 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132571-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-2-amine, 9,9-dimethyl-N,N-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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